N-(4-chlorophenyl)-N'-(2-methoxyethyl)ethanediamide
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Overview
Description
N’-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides This compound features a 4-chlorophenyl group and a 2-methoxyethyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE typically involves the reaction of 4-chloroaniline with 2-methoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N’-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-BROMOPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE
- N’-(4-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE
- N’-(4-METHYLPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE
Uniqueness
N’-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C11H13ClN2O3 |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-7-6-13-10(15)11(16)14-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
RVCYAQHPPMKSMI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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